molecular formula C13H10ClN3 B1597114 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile CAS No. 339008-32-1

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Cat. No. B1597114
M. Wt: 243.69 g/mol
InChI Key: BSXPVUKZVCIWHG-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (hereafter referred to as CPMPA) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPMPA is a derivative of pyridazine, a heterocyclic aromatic compound containing a six-membered ring with two nitrogen atoms. CPMPA has been found to have several unique properties that make it ideal for use in a variety of scientific applications.

Scientific Research Applications

1. Corrosion Inhibition

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a derivative closely related to the compound , has been studied for its effects on the electrochemical dissolution of mild steel in 1 M HCl. This compound, along with other pyridazine derivatives, demonstrated effective inhibition of steel corrosion, potentially due to the presence of nitrogen atoms and unsaturated groups in the molecule. These inhibitors are mixed-type and show pseudo-capacitive behavior at the steel/electrolyte interface (Mashuga, Olasunkanmi, & Ebenso, 2017).

2. Synthesis of Novel Derivatives and Antimicrobial Activity

A study involving the synthesis of novel pyridine and fused pyridine derivatives, starting from a related compound, demonstrated the production of various triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds showed moderate to good binding energies on target proteins in in silico molecular docking screenings, suggesting potential antimicrobial and antioxidant activities (Flefel et al., 2018).

3. Medicinal Chemistry and Structure Analysis

In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including derivatives similar to the compound , have shown significant importance. Studies involving the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of such compounds have been conducted to understand their pharmaceutical relevance and potential interactions with biological systems (Sallam et al., 2021).

4. Anticancer and Antimicrobial Properties

Research on the synthesis of new pyridine derivatives from related compounds has revealed their potential for antibacterial and antitumor activities. The structural elucidation of these compounds and their bioactive properties indicate a promising avenue for the development of novel therapeutic agents (Elewa et al., 2021).

5. Synthesis of New Scaffolds and Heterocyclic Systems

The synthesis of new heterocyclic systems, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the versatility of pyridazine-based compounds in creating novel chemical structures. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPVUKZVCIWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377365
Record name (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

CAS RN

339008-32-1
Record name (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kumar Jangid, T Yadav… - Journal of Heterocyclic …, 2013 - Wiley Online Library
Microwave‐enhanced highly efficient protocol for the synthesis of polyfunctional pyridazines beginning from 3,6‐dichloropyridazine in environmentally benign ionic liquids have been …
Number of citations: 2 onlinelibrary.wiley.com

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